Benzenesulfonic acid lithium salt

Description

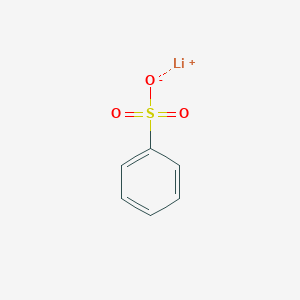

Benzenesulfonic acid lithium salt (CAS: 9016-91-5) is a lithium salt derivative of benzenesulfonic acid, characterized by the substitution of the sulfonic acid group with lithium. Its chemical formula is $ \text{(C}8\text{H}8\text{O}3\text{S)}x \cdot x\text{Li} $, and it is commonly referred to as poly(lithium 4-styrenesulfonate) or poly(lithium 4-vinylbenzenesulfonate) in its polymerized form (e.g., Poly(SSLi)) . This compound is utilized in advanced materials, such as ion-conductive polymers for batteries and membranes, due to its high ionic conductivity and thermal stability .

Key properties include:

Properties

Molecular Formula |

C6H5LiO3S |

|---|---|

Molecular Weight |

164.1 g/mol |

IUPAC Name |

lithium;benzenesulfonate |

InChI |

InChI=1S/C6H6O3S.Li/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 |

InChI Key |

VIDXETATLKBUBY-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonate Salts

Structural and Functional Analogues

Sodium Benzenesulfonate Derivatives

- Benzenesulfonic Acid, C10-13 Alkyl Derivs., Sodium Salt (CAS varies): Applications: Surfactants in industrial cleaners. Toxicity: High skin and eye irritation (EU GHS Category 2) due to strong surfactant activity . Environmental Impact: Not classified as PBT (persistent, bioaccumulative, toxic) but requires careful handling .

Sodium Benzenesulfonate (CAS: 515-42-4):

Dimethyl Benzenesulfonate Salts

- Benzenesulfonic Acid, Dimethyl-, Sodium Salt (CAS: 1300-72-7): Properties: Lower solubility in water compared to lithium salts. Environmental Profile: Not PBT; risk quotient (RQ) <1, indicating low environmental hazard .

Ammonium and Potassium Dimethyl Salts (CAS: 26447-10-9, 30346-73-7):

Lithium Salts of Azo Dyes

- C.I. Direct Yellow 11, Lithium Salt (CAS: 71033-21-1):

Zinc and Other Metal Salts

Comparative Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Solubility | Thermal Stability (°C) | Ionic Conductivity (S/cm) |

|---|---|---|---|---|

| Benzenesulfonic Acid Lithium Salt | 9016-91-5 | High (polar) | 300 | ~10$^{-3}$ |

| Sodium Benzenesulfonate | 515-42-4 | Moderate (water) | 200 | Not applicable |

| C10-13 Alkyl Derivs., Sodium Salt | Varies | Low (non-polar) | 150 | Not applicable |

| Dimethyl-, Sodium Salt | 1300-72-7 | Moderate (water) | 250 | <10$^{-4}$ |

Table 2: Toxicological and Environmental Profiles

| Compound Name | Skin Irritation | Eye Irritation | PBT Classification | Risk Quotient (RQ) |

|---|---|---|---|---|

| This compound | Low | Low | Not PBT | <1 |

| C10-13 Alkyl Derivs., Sodium Salt | High (Cat. 2) | High (Cat. 2A) | Not PBT | 1–10 |

| Dimethyl-, Sodium Salt | Moderate | Moderate | Not PBT | <1 |

Key Research Findings

- Lithium Salt Superiority : this compound outperforms sodium and potassium analogues in ionic conductivity, a critical factor for solid-state electrolytes .

- Polymer Applications: Poly(SSLi) demonstrates enhanced mechanical stability compared to non-polymerized salts, enabling use in flexible electronics .

Preparation Methods

Direct Neutralization in Liquid Sulfur Dioxide

The reaction of benzenesulfonic acid (C₆H₅SO₃H) with lithium sulfite (Li₂SO₃) or lithium carbonate (Li₂CO₃) in liquid sulfur dioxide (SO₂) is a classical method. The process involves:

-

Dissolving benzenesulfonic acid in liquid SO₂ at temperatures between 25°C and −25°C to maintain solvent stability.

-

Adding stoichiometric amounts of Li₂SO₃ or Li₂CO₃ under vigorous agitation.

-

Filtering the precipitated lithium salt and evaporating residual SO₂ under reduced pressure.

Key Data:

Aqueous Phase Neutralization

Lithium hydroxide (LiOH) neutralizes benzenesulfonic acid in water or ethanol-water mixtures. The reaction is exothermic and typically conducted at 0–10°C to prevent hydrolysis:

Excess LiOH is avoided to minimize lithium sulfate formation. The product is isolated via vacuum distillation and dried under inert atmosphere.

Advantages:

-

Scalable for industrial production.

-

Low cost of reagents.

Sulfonation of Benzene Followed by Lithiation

Sulfonation with Oleum

Benzene is sulfonated using fuming sulfuric acid (oleum) at 70–110°C , producing benzenesulfonic acid. Subsequent lithiation employs lithium carbonate or hydroxide:

-

Sulfonation:

-

Lithiation:

Industrial Data (Monsanto Process):

Continuous Extraction Method

This method integrates sulfonation and lithiation in a solvent extraction system:

-

Benzene and SO₃ are fed into a reactor with n-heptane as the organic phase.

-

The aqueous phase containing C₆H₅SO₃H is treated with LiOH, and the product is extracted into the organic layer.

-

Key Parameter: Azeotropic removal of water at 170°C enhances yield (>85%).

Metathesis Reactions with Lithium Salts

Ion Exchange from Sodium or Potassium Salts

Lithium salts displace sodium or potassium benzenesulfonate in polar aprotic solvents:

Conditions:

Efficiency:

-

Conversion Rate: 75–80% (requires multiple recrystallizations).

Phase-Transfer Catalysis (PTC)

Quaternary ammonium catalysts (e.g., tetrabutylammonium bromide) accelerate metathesis in biphasic systems:

Outcome:

Direct Synthesis from p-Benzoquinone and Lithium Bisulfite

Reductive Sulfonation

p-Benzoquinone reacts with lithium bisulfite (LiHSO₃) in a dichloroethane-water emulsion:

-

Mechanism:

-

Conditions:

Yield: 60–70% (requires purification via aqueous recrystallization).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Neutralization in SO₂ | 90–95 | 99 | Moderate | High |

| Aqueous Lithiation | 85–90 | 95 | High | Low |

| Oleum Sulfonation | 80–85 | 90 | Industrial | Moderate |

| Metathesis with PTC | 75–80 | 98 | Lab-scale | High |

| Reductive Sulfonation | 60–70 | 85 | Limited | Moderate |

Challenges and Optimization Strategies

-

Byproduct Formation: Sulfur dioxide and lithium sulfate byproducts necessitate advanced filtration systems.

-

Moisture Sensitivity: Anhydrous conditions are critical during drying to prevent hydrate formation.

-

Solvent Recovery: Liquid SO₂ and dichloroethane require closed-loop recycling to meet environmental regulations.

Emerging Techniques

-

Electrochemical Lithiation: Direct electrolysis of benzenesulfonic acid in lithium-containing electrolytes shows promise for high-purity yields (>99%) but remains experimental.

-

Microwave-Assisted Synthesis: Reduces reaction time by 50% in neutralization methods, though energy costs are prohibitive for large-scale use .

Q & A

Q. What are the standard methods for synthesizing and purifying benzenesulfonic acid lithium salt, and how can purity be validated?

Synthesis typically involves sulfonation of benzene followed by neutralization with lithium hydroxide. Purification may include recrystallization or column chromatography. Validate purity using:

- Melting point analysis (e.g., compare to literature values like 450°C for sodium analogs ).

- HPLC or NMR to confirm structural integrity and absence of unreacted precursors .

- Elemental analysis for stoichiometric validation of Li content .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Identify sulfonic acid group vibrations (~1180 cm⁻¹ for S=O stretching) .

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., para-substitution patterns) .

- X-ray diffraction : Resolve crystal structure and lithium coordination geometry (requires single-crystal samples) .

Q. How do physicochemical properties (e.g., solubility, thermal stability) of this salt compare to other benzenesulfonate derivatives?

| Property | This compound | Sodium Salt Analog | Potassium Salt Analog |

|---|---|---|---|

| Solubility in H₂O | High | High | Moderate |

| Thermal Decomposition | >300°C | ~450°C | ~400°C |

Advanced Research Questions

Q. What mechanistic role does this compound play in lithium-ion battery electrolytes, and how can its performance be optimized?

The salt acts as a conductive additive due to its high Li⁺ mobility. Optimize by:

- Varying concentration in polymer matrices (e.g., poly(1-decene)) to balance ionic conductivity and viscosity .

- Doping with co-salts (e.g., LiPF₆) to enhance electrochemical stability .

Q. How can contradictions in environmental toxicity data (e.g., aquatic toxicity vs. persistence) be resolved?

- Case Study : While sodium analogs show low persistence (10-day degradation ), lithium salts may exhibit higher bioaccumulation due to metal specificity. Use species-specific toxicity assays (e.g., Daphnia magna chronic tests) and QSAR modeling to reconcile discrepancies .

Q. What advanced computational methods are suitable for modeling interactions between this compound and organic solvents?

- DFT calculations : Predict solvation energies and Li⁺ coordination dynamics .

- Molecular dynamics simulations : Analyze diffusion coefficients in mixed-solvent systems (e.g., ethylene carbonate/dimethyl carbonate) .

Q. How does the salt’s performance in surfactant applications compare to alkyl-derivatized analogs (e.g., C10-13 alkyl sodium salts)?

| Parameter | Lithium Salt | C10-13 Alkyl Sodium Salt |

|---|---|---|

| Critical Micelle Conc. | 0.5–1.0 mM | 0.1–0.5 mM |

| Aquatic Toxicity (NOEC) | Not reported | 0.15–2.0 mg/L (chronic) |

Methodological Considerations

Q. What protocols ensure reproducibility in electrochemical studies of this salt?

- Standardize electrolyte preparation : Dry solvents (<10 ppm H₂O) and argon glovebox handling .

- Reference electrode calibration : Use Li/Li⁺ in symmetrical cells to minimize drift .

Q. How can researchers address spectral interference when analyzing lithium salts in complex matrices (e.g., biological samples)?

- Ion chromatography with suppressed conductivity detection : Separate Li⁺ from Na⁺/K⁺ .

- ICP-MS : Quantify trace metal impurities (e.g., Zn²⁺ from cross-contamination) .

Data Contradiction Analysis

Q. Why do some studies report low persistence (<10 days) for sulfonate salts, while others highlight bioaccumulation risks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.